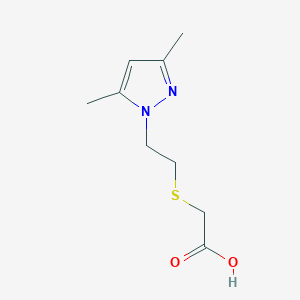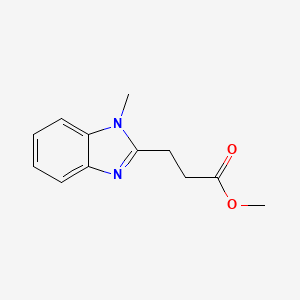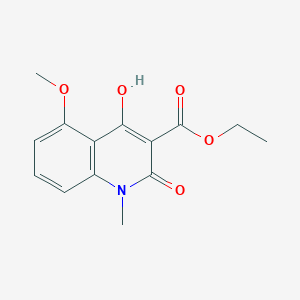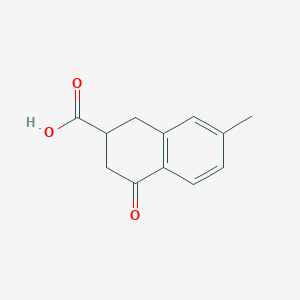
5-methyl-6-(trifluoromethyl)-1H-indole
Übersicht
Beschreibung
Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring. The trifluoromethyl group (-CF3) is a common functional group in organic chemistry with the formula -CF3. The presence of fluorine atoms can greatly influence the chemical and physical properties of organic compounds due to their high electronegativity .
Molecular Structure Analysis
The molecular structure of a compound like “5-methyl-6-(trifluoromethyl)-1H-indole” would likely consist of an indole core with a methyl group (-CH3) attached to the 5-position and a trifluoromethyl group (-CF3) attached to the 6-position .Chemical Reactions Analysis
Again, while specific reactions involving “5-methyl-6-(trifluoromethyl)-1H-indole” are not available, indole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “5-methyl-6-(trifluoromethyl)-1H-indole” would depend on factors such as its molecular structure and the presence of functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of organic compounds .Wissenschaftliche Forschungsanwendungen
Electronic and Alkenylation Properties
- Research indicates that altering the ketone directing group in the indole framework can achieve site selectivity between C-2 and C-4 positions. Specifically, a methyl ketone directs alkenylation to the C-2 position, while a trifluoromethyl ketone shifts selectivity to C-4, highlighting the impact of the electronic nature of the directing group on the reaction pathway (Lanke, Bettadapur, & Prabhu, 2016).
Synthesis of Bioactive Indole Derivatives
- The development of 5- and 6-trifluoromethyldiazirinyl indoles from corresponding bromoindole derivatives has been reported, serving as precursors for various bioactive indole metabolites. These derivatives are suitable for biological functional analysis using diazirine-based photoaffinity labels (Murai et al., 2012).
Polarity and Lipophilicity Studies
- A study examining the polarity patterns of indole and 5-methoxyindole derivatives substituted with fluorinated methyl groups revealed insights into their lipophilicity, useful for understanding molecular interactions and design in pharmaceutical chemistry (Huchet et al., 2013).
Synthetic Routes and Impurity Identification
- A synthetic route has been reported for producing 5-chloro-2-(cyclobut-1-en-1-yl)-3-(trifluoromethyl)-1H-indole, a key impurity in the anti-HIV/AIDS drug efavirenz. This research illustrates the importance of synthetic chemistry in identifying and controlling pharmaceutical impurities (Gazvoda et al., 2018).
Antimicrobial and Anticancer Applications
- Novel indole derivatives containing 1,2,4-triazole Schiff base units synthesized via microwave irradiation showed enhanced yields and reduced reaction times compared to conventional methods. Preliminary bioassay tests indicated that some compounds exhibit inhibitory activity against Escherichia coli and Staphylococcus aureus, suggesting potential for antimicrobial applications (Liu Xing-l, 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The study of indole and trifluoromethylated compounds is a vibrant field of research with potential applications in areas such as medicinal chemistry and materials science . Future research may focus on developing new synthetic methods, exploring novel reactions, and investigating the properties and applications of these compounds.
Eigenschaften
IUPAC Name |
5-methyl-6-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N/c1-6-4-7-2-3-14-9(7)5-8(6)10(11,12)13/h2-5,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSDWXLIFMMZGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(F)(F)F)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-6-(trifluoromethyl)-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B3119165.png)
![[3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine](/img/structure/B3119177.png)







![methyl E-2-methoxyimino-2-[(2-methylphenoxymethyl)phenyl]acetate](/img/structure/B3119233.png)


